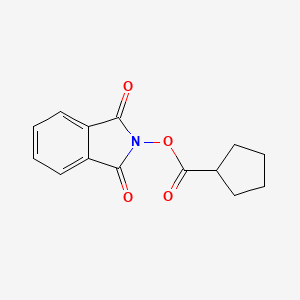

1,3-二氧代异吲哚啉-2-基环戊烷羧酸酯

描述

“1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is a chemical compound with the molecular formula C14H13NO4 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1,3-Dioxoisoindolin-2-yl” derivatives involves the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride at 150 °C . The resulting phthaloyl-protected alanine is then coupled with the anthranilate to produce the isoindole .Molecular Structure Analysis

The molecular structure of “1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” and similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal X-ray diffraction (XRD) has also been used to verify the structure . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis

The compound undergoes radical addition and subsequent cyclization to give 4-alkylated isoquinolinediones in the presence of visible light and a photocatalyst .Physical and Chemical Properties Analysis

The compound has a molecular weight of 259.26 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.317 mg/ml . The compound has a consensus Log Po/w of 2.12, indicating its lipophilicity .科学研究应用

分子结构和晶体学

1,3-二氧代异吲哚啉-2-基单元表现出平面性和与其他分子基团的特定取向,正如相关化合物研究中观察到的那样。这一特性对于理解分子相互作用和晶体结构非常重要 (Raza 等,2009).抗菌应用

该化合物的衍生物已被合成并显示出有希望的抗菌活性,证明了其在医学和药物研究中的潜力 (Bedair 等,2006).抗增殖活性

该化合物已被用于合成新的杂环化合物,显示出对某些人细胞系有希望的抗增殖活性,表明其在癌症研究中的潜力 (Hekal 等,2020).药物化学中的合成应用

其衍生物已被研究用于合成重要的医药中间体,例如他汀类药物中间体的不对称合成,他汀类药物是一种众所周知的降胆固醇药物 (Zhou 等,2011).化学传感和检测

含有 1,3-二氧代异吲哚啉-2-基单元的化合物已被开发为化学传感器,用于选择性检测 Fe3+ 等金属离子,突出了其在化学分析中的实用性 (Madhu & Sivakumar,2019).新型药物制剂的开发

它用于合成各种药物制剂,包括抗炎药和抗惊厥药,展示了其在药物开发中的多功能性 (Nikalje 等,2015).缓蚀

该化合物的衍生物已用于缓蚀研究,表明其在材料科学和工程学中的潜在应用 (Shamaya 等,2021).HIV 研究

1,3-二氧代异吲哚啉-2-基的新型衍生物已被合成并评估为 HIV 整合酶抑制剂,为寻找治疗 HIV/AIDS 的新方法做出了贡献 (Wadhwa 等,2019).光学材料

该化合物已被掺入光学活性聚酰胺中,表明其在开发具有特定光学性质的新材料中的用途 (Isfahani 等,2010).抗疟活性

合成的衍生物显示出潜在的抗疟活性,表明其在对抗疟疾中可能发挥的作用 (Rani 等,2019).光刻应用

其衍生物已被探索用于深紫外光刻,突出了其在先进制造和材料科学中的作用 (Huh 等,2009).

作用机制

While the specific mechanism of action for “1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is not mentioned in the sources, similar compounds have shown various biological activities. For example, some isoindoline-1,3-dione derivatives have shown antiviral, antileukemic, anti-inflammatory, antipsychotic, and antiulcer properties .

安全和危害

属性

IUPAC Name |

(1,3-dioxoisoindol-2-yl) cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-12-10-7-3-4-8-11(10)13(17)15(12)19-14(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUFXIZISRCDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)

![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)